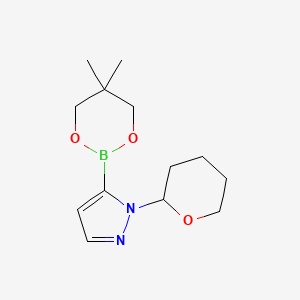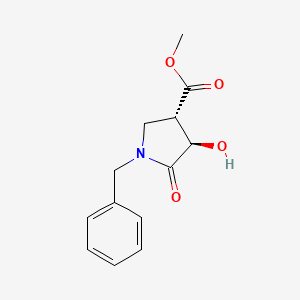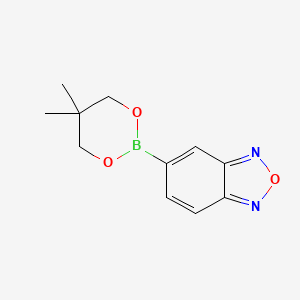
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol (TMNB) is a synthetic organic compound that has been studied for its potential applications in scientific research. TMNB is a boron-based compound that has been used for a variety of purposes, including as a catalyst in organic synthesis, as a fluorescent probe for imaging cellular processes, and as a drug delivery agent.
Wissenschaftliche Forschungsanwendungen
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has been used for a variety of scientific research applications. It has been used as a fluorescent probe for imaging cellular processes, such as protein-protein interactions and membrane trafficking. It has also been used as a drug delivery agent, as it can be used to transport drugs into cells with high efficiency. Additionally, 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has been used as a catalyst in organic synthesis, as it can be used to promote the formation of various organic compounds.
Wirkmechanismus
The mechanism of action of 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol is not fully understood. However, it is believed that the boron atom in 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol is responsible for its biological activity. It is thought that the boron atom binds to proteins and other molecules in the cell, which can then lead to changes in the cell’s physiology. Additionally, the 2-naphthol moiety of 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol is thought to be responsible for its fluorescent properties, as it can be used to label proteins and other molecules in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol are not fully understood. However, it has been shown to have some effects on cells, such as the inhibition of protein-protein interactions and the inhibition of membrane trafficking. Additionally, 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has been shown to have some effects on the expression of certain genes, as well as the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol for lab experiments include its ability to bind to proteins and other molecules, its fluorescent properties, and its ability to act as a drug delivery agent. Additionally, 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol is relatively easy to synthesize and is non-toxic to cells. However, there are some limitations to using 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol for lab experiments, such as its relatively low solubility in water and its relatively low fluorescence intensity.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol in scientific research. One potential direction is the use of 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol as a tool for drug delivery, as it has been shown to be able to transport drugs into cells with high efficiency. Additionally, 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol could be used as a fluorescent probe to study cellular processes, such as protein-protein interactions and membrane trafficking. Furthermore, 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol could be used as a catalyst in organic synthesis, as it has been shown to be able to promote the formation of various organic compounds. Finally, 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol could be used as a tool for studying the biochemical and physiological effects of boron-based compounds.
Synthesemethoden
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-naphthol and trimethylborinic acid in the presence of a base and a catalyst. This reaction is typically carried out in aqueous solution at room temperature, and yields 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol as a white solid. Other methods of synthesis include the reaction of 2-naphthol and trimethylborinic anhydride, as well as the reaction of 2-naphthol and trimethylborinic chloride.
Eigenschaften
IUPAC Name |
6-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-11-10-16(2,3)20-17(19-11)14-6-4-13-9-15(18)7-5-12(13)8-14/h4-9,11,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAWQOUGKMKBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC3=C(C=C2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-YL)-2-naphthol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B6321217.png)








